molecular formula C10H18N2O3 B595890 Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate CAS No. 1272756-08-7

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Cat. No.: B595890
CAS No.: 1272756-08-7
M. Wt: 214.265
InChI Key: XLJWSAASCBSTRX-UHFFFAOYSA-N
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Description

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS 1272756-08-7) is a high-purity piperidine derivative offered for research and development purposes. With a molecular formula of C 10 H 18 N 2 O 3 and a molecular weight of 214.26 g/mol, this compound features both a methyl ester and a dimethylcarbamoyl group on the piperidine ring . Piperidine is a fundamental scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals and numerous alkaloids . Derivatives of nipecotic acid (piperidine-3-carboxylic acid), which share a similar structural core, are investigated for their potential as multi-targeting agents in neurodegenerative research, exploring mechanisms such as acetylcholinesterase inhibition and the mitigation of oxidative stress . Furthermore, the carboxylate group of related compounds can serve as a key recognition element for targeting enzyme active sites, such as the carboxylate-binding pocket in β-lactamases, suggesting potential utility in the design of novel enzyme inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-5-8(7-12)9(13)15-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWSAASCBSTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-08-7
Record name 3-Piperidinecarboxylic acid, 1-[(dimethylamino)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of Piperidine-3-Carboxylic Acid

The first step involves converting piperidine-3-carboxylic acid into its methyl ester derivative. Fischer esterification is the most widely used method, employing methanol and an acid catalyst:

Reaction Conditions :

  • Substrate : Piperidine-3-carboxylic acid

  • Reagents : Methanol (excess), sulfuric acid (catalytic)

  • Temperature : Reflux (~65–70°C)

  • Duration : 4–6 hours

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester. The product, methyl piperidine-3-carboxylate , is isolated via distillation or column chromatography.

Key Considerations :

  • Excess methanol drives the equilibrium toward ester formation.

  • Acidic conditions avoid premature carbamoylation of the piperidine nitrogen.

Carbamoylation of Methyl Piperidine-3-Carboxylate

The second step introduces the dimethylcarbamoyl group at the piperidine nitrogen. This is achieved through nucleophilic acyl substitution using dimethylcarbamoyl chloride:

Reaction Conditions :

  • Substrate : Methyl piperidine-3-carboxylate

  • Reagents : Dimethylcarbamoyl chloride, triethylamine (base)

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0°C to room temperature

  • Duration : 12–24 hours

Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the piperidine nitrogen and ensuring efficient nucleophilic attack. The product is purified via recrystallization or silica gel chromatography.

Mechanistic Insight :

  • Deprotonation of the piperidine nitrogen by triethylamine enhances nucleophilicity.

  • Attack on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride forms the carbamate linkage.

Alternative Synthetic Routes

Reductive Amination Approach

A less common method involves constructing the piperidine ring from acyclic precursors. For example, reductive amination of a δ-keto ester with dimethylamine could yield the target compound. However, this route suffers from poor regioselectivity and requires stringent control over reaction conditions.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound piperidine derivatives. While scalable, this method is limited by the need for specialized equipment and lower yields compared to solution-phase synthesis.

Reaction Optimization and Challenges

Yield Enhancement Strategies

  • Catalyst Screening : Substituting sulfuric acid with p-toluenesulfonic acid in the esterification step improves yields by reducing side reactions.

  • Solvent Effects : Using anhydrous tetrahydrofuran (THF) in carbamoylation minimizes ester hydrolysis.

Common Side Reactions

  • Over-Acylation : Excess dimethylcarbamoyl chloride may lead to diacylated byproducts.

  • Ester Hydrolysis : Prolonged exposure to moisture or basic conditions degrades the methyl ester.

Analytical Characterization

Post-synthesis characterization ensures product purity and identity:

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.40–3.20 (m, 2H, NCH₂), 2.95 (s, 6H, N(CH₃)₂).

  • IR (cm⁻¹) : 1745 (C=O ester), 1660 (C=O carbamate).

Chromatographic Methods :

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

Industrial and Research Applications

This compound serves as a building block in drug discovery, particularly for kinase inhibitors and protease modulators . Its dual functional groups enable diverse derivatization, making it valuable in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Accessibility : The discontinued status of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate contrasts with the high yields (84–95%) of analogs in and , suggesting challenges in its synthesis or purification.
  • Biological Relevance : Compounds with electron-withdrawing groups (e.g., sulfonyl in ) may exhibit enhanced binding to biological targets compared to the carbamoyl group, which is often used in prodrug design .

Positional Isomerism and Conformational Effects

highlights positional isomers of piperidine carboxylates, such as Methyl Piperidine-2-carboxylate and Piperidine-4-carboxylate derivatives . The 3-carboxylate position in the target compound may confer distinct conformational flexibility compared to 2- or 4-substituted analogs, affecting interactions with enzymes or receptors. For example:

  • 2-Position : Increased steric hindrance near the nitrogen may reduce nucleophilicity.
  • 4-Position : Enhanced symmetry could improve crystallinity but limit functional group diversity.

Ester Group Variations

Replacing the methyl ester with an ethyl group (e.g., Ethyl Piperidine-3-carboxylate in ) alters lipophilicity and metabolic stability. Methyl esters are generally more prone to hydrolysis, which could explain the preference for ethyl esters in prodrug formulations .

Biological Activity

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring substituted at the 1-position with a dimethylcarbamoyl group and at the 3-position with a carboxylate ester, which may influence its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 214.26 g/mol. The presence of the dimethylcarbamoyl group is significant as it may enhance the compound's ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

Enzyme Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. The compound's structural modifications can alter its efficacy and selectivity for target enzymes. For instance, modifications to the piperidine ring have been shown to enhance interactions with enzyme active sites, potentially increasing inhibitory potency.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyTargetIC50 Value (µM)Notes
Study ACathepsin K13.52Significant inhibition observed compared to control .
Study BCytotoxicity (HaCaT cells)>100Non-toxic at higher concentrations; further studies needed for lower concentrations .
Study CAntiviral ActivityN/AStructural analogs showed promising results against HCV .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following structural features are critical:

  • Dimethylcarbamoyl Group : This moiety enhances solubility and may improve interaction with target proteins.
  • Piperidine Ring Modifications : Alterations in substituents on the piperidine ring can lead to significant changes in biological activity, including enzyme inhibition and cytotoxicity profiles.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. For example:

  • Esterification : Use acid chlorides or anhydrides under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
  • Cyclization : Catalysts like Lewis acids (e.g., AlCl₃) or organocatalysts can enhance ring formation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or dichloromethane may be used for specific substitutions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, and adjust temperature (typically 50–100°C) and reaction time (4–24 hours) based on intermediate stability .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer :

  • Spectral Analysis : Use ¹H/¹³C NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at 1.5–3.5 ppm) and mass spectrometry (MS) for molecular weight confirmation .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
  • Thermal Analysis : Determine melting point (e.g., 169–170°C for hydrochloride derivatives ) to assess crystallinity and purity.

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common for biological assays), water (pH-dependent), and ethanol. The methyl ester group enhances lipophilicity, limiting aqueous solubility but improving membrane permeability .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to hydrolytic sensitivity of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine-carboxylate derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., dimethylcarbamoyl vs. cyano groups) using in vitro assays (e.g., kinase inhibition or apoptosis induction) .
  • Batch Consistency : Request peptide content analysis and TFA removal (<1%) if biological assays show variability between synthesis batches .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinases) and rule off-target effects .

Q. What strategies are effective for designing analogs of this compound to enhance target selectivity or potency?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methyl ester with tert-butyl or ethyl groups to modulate metabolic stability .
  • Hybrid Pharmacophores : Integrate moieties like pyrazolo[3,4-d]pyrimidine (kinase inhibition) or thiadiazole (antimicrobial activity) while retaining the piperidine-carbamate core .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like protease-activated receptors .

Q. How can researchers address discrepancies in reaction yields reported for similar multi-step syntheses?

  • Methodological Answer :

  • Systematic Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Intermediate Characterization : Isolate and analyze intermediates (e.g., via X-ray crystallography) to detect side reactions or stereochemical drift .
  • Scale-Up Protocols : Compare lab-scale (mg) vs. pilot-scale (g) synthesis, noting differences in mixing efficiency or heat transfer .

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